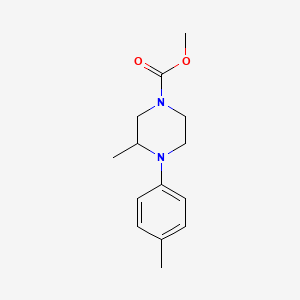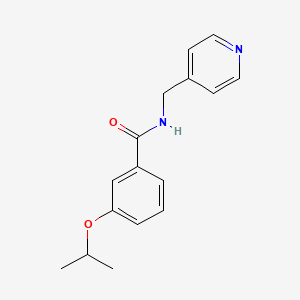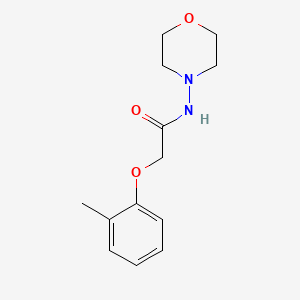
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate
描述
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate, also known as MMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to have analgesic effects by modulating the activity of pain receptors in the brain.
实验室实验的优点和局限性
One of the main advantages of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its unique chemical structure and pharmacological properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to possess a range of therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to minimize toxicity.
未来方向
There are several future directions for research on methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate. One area of research is the development of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to maximize its therapeutic effects and minimize toxicity.
Conclusion:
In conclusion, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is a promising chemical compound with a range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
科学研究应用
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-6-13(7-5-11)16-9-8-15(10-12(16)2)14(17)18-3/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCCFKZZNSVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)

![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)



![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)

![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181373.png)